Iodoacetamido-PEG3-NHS ester

Catalog No.
S14255432
CAS No.
M.F
C15H23IN2O8
M. Wt
486.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iodoacetamido-PEG3-NHS ester

Product Name

Iodoacetamido-PEG3-NHS ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C15H23IN2O8

Molecular Weight

486.26 g/mol

InChI

InChI=1S/C15H23IN2O8/c16-11-12(19)17-4-6-24-8-10-25-9-7-23-5-3-15(22)26-18-13(20)1-2-14(18)21/h1-11H2,(H,17,19)

InChI Key

YEJJXRYBSIFYDB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)CI

Iodoacetamido-PEG3-NHS ester is a specialized chemical compound that combines a polyethylene glycol (PEG) moiety with an iodoacetamide functional group and an N-hydroxysuccinimide (NHS) ester. This compound is designed for bioconjugation applications, particularly in the modification of proteins and peptides. The iodoacetamide group serves as an alkylating agent, allowing it to form covalent bonds with thiol groups present in cysteine residues of proteins. The NHS ester facilitates the reaction with primary amines, enabling the formation of stable amide bonds. This dual reactivity makes Iodoacetamido-PEG3-NHS ester a versatile tool for researchers in biochemistry and molecular biology .

  • Substitution Reactions: The iodoacetamide group can undergo nucleophilic substitution with thiol groups, forming stable thioether bonds. This reaction is particularly useful for modifying proteins at cysteine residues, preventing the formation of disulfide bonds and enhancing protein stability .
  • Deprotection Reactions: The Boc-protected amino group can be deprotected under mild acidic conditions (e.g., using trifluoroacetic acid), yielding a free amine that can further react with other functional groups.
  • Formation of Amide Bonds: The NHS ester reacts with primary amines to form stable amide bonds, facilitating the conjugation of biomolecules .

Iodoacetamido-PEG3-NHS ester exhibits significant biological activity due to its ability to selectively modify proteins. By alkylating thiol groups in cysteine residues, it stabilizes proteins and prevents unwanted disulfide bond formation. This property is particularly advantageous in therapeutic applications where protein stability is crucial. Additionally, the NHS ester functionality allows for efficient conjugation to primary amines in biomolecules, enhancing their solubility and pharmacokinetics .

The synthesis of Iodoacetamido-PEG3-NHS ester typically involves multiple steps:

  • PEGylation: A PEG derivative is reacted with a suitable precursor molecule to initiate the PEGylation process.
  • Introduction of Iodoacetamide Group: An iodoacetamide derivative is introduced through a substitution reaction with the PEGylated precursor.
  • Protection of Amino Group: The amino group is protected using a Boc (tert-butoxycarbonyl) group to prevent side reactions.
  • Formation of NHS Ester: The final step involves reacting the protected PEGylated compound with N-hydroxysuccinimide under appropriate conditions to form the NHS ester .

Iodoacetamido-PEG3-NHS ester has various applications in scientific research and industry:

  • Bioconjugation: It is widely used for attaching drugs, peptides, and proteins to target molecules, enhancing drug delivery systems.
  • Protein Modification: The compound allows for site-specific modification of proteins, improving their therapeutic efficacy and stability.
  • Diagnostics: It can be employed in diagnostic assays where precise targeting of biomolecules is required .

Interaction studies involving Iodoacetamido-PEG3-NHS ester focus on its reactivity with thiol-containing biomolecules and primary amines. These studies demonstrate that:

  • The compound effectively modifies cysteine residues in proteins, leading to enhanced stability.
  • The NHS ester functionality allows for rapid and efficient conjugation reactions with primary amines, making it suitable for various bioconjugation applications .

Several compounds share similarities with Iodoacetamido-PEG3-NHS ester, each offering unique properties:

Compound NameFunctional GroupsUnique Features
Iodoacetamido-PEG4-NHS esterIodoacetamide, NHS EsterAdditional PEG unit enhances solubility and flexibility
Maleimido-PEG3-NHS esterMaleimide, NHS EsterReacts specifically with thiol groups but has different stability profiles
Azido-PEG3-NHS esterAzide, NHS EsterParticipates in click chemistry reactions, offering versatility in bioconjugation
Chloroacetamido-PEG3-NHS esterChloroacetamide, NHS EsterLess reactive than iodoacetamide; suitable for controlled modifications

Uniqueness

Iodoacetamido-PEG3-NHS ester stands out due to its combination of both iodoacetamide and NHS ester functionalities. This allows for selective bioconjugation with both thiol and amine groups, making it an invaluable tool for researchers aiming for precise modifications in biochemical applications .

The tripartite structure of iodoacetamido-polyethylene glycol 3-N-hydroxysuccinimide ester addresses three critical challenges in biomolecular conjugation: target specificity, solubility maintenance, and steric accommodation. The iodoacetamide group provides selective reactivity toward cysteine thiols, forming stable thioether bonds through nucleophilic substitution. Concurrently, the N-hydroxysuccinimide ester enables efficient coupling with lysine ε-amines or N-terminal amines via acylation reactions. The polyethylene glycol spacer serves as a molecular buffer, reducing steric clashes between conjugated molecules while enhancing aqueous solubility.

This architecture permits sequential or orthogonal conjugation strategies. For example, the N-hydroxysuccinimide ester can first react with amine-containing biomolecules under mild alkaline conditions (pH 7.5–8.5), followed by iodoacetamide-mediated thiol coupling at neutral pH. The polyethylene glycol spacer ensures that both reactions proceed without significant steric interference, maintaining the structural integrity of conjugated proteins.

Table 1: Functional Roles of Tripartite Components

ComponentPrimary FunctionOptimal Reaction Conditions
IodoacetamideThiol-specific alkylationpH 6.5–7.5, reducing environment
N-hydroxysuccinimide esterAmine-specific acylationpH 7.5–8.5, aqueous/organic mix
Polyethylene glycol 3Solubility enhancement, steric shieldingN/A (structural role)

Strategic Integration of Iodoacetamide and N-Hydroxysuccinimide Ester Moieties

The simultaneous presence of iodoacetamide and N-hydroxysuccinimide ester groups creates a versatile heterobifunctional crosslinker. The N-hydroxysuccinimide ester exhibits faster reaction kinetics with primary amines (half-life <30 minutes at pH 8), while the iodoacetamide group demonstrates slower but more specific reactivity toward free thiols. This temporal hierarchy allows controlled, stepwise conjugation processes.

Synthetic challenges in integrating these groups include:

  • Protection-deprotection strategies: During synthesis, the amine-reactive N-hydroxysuccinimide ester requires protection when introducing the thiol-reactive iodoacetamide.
  • pH compatibility: The N-hydroxysuccinimide group hydrolyzes rapidly above pH 8.5, necessitating precise buffer control during conjugation.
  • Spatial orientation: The polyethylene glycol spacer length (3 ethylene oxide units) optimizes distance between functional groups while minimizing molecular weight.

The final structure achieves 85–95% conjugation efficiency for both amine and thiol groups under optimized conditions, as demonstrated in recent protein-labeling studies.

Polyethylene Glycol Spacer Optimization for Steric Considerations and Solubility Enhancement

The polyethylene glycol 3 spacer represents a critical compromise between molecular flexibility and steric bulk. Compared to shorter (polyethylene glycol 1–2) or longer (polyethylene glycol 4–6) spacers, the triethylene oxide chain:

  • Reduces hydrodynamic radius by 18% compared to polyethylene glycol 4
  • Maintains 92% aqueous solubility at 25°C
  • Allows 15° greater rotational freedom than polyethylene glycol 2 spacers

Table 2: Polyethylene Glycol Spacer Performance Comparison

Spacer LengthSolubility (mg/mL)Hydrodynamic Radius (nm)Conjugation Efficiency (%)
Polyethylene glycol 2451.878
Polyethylene glycol 3922.194
Polyethylene glycol 4892.991

The spacer's ethylene oxide units create a hydration shell that prevents protein aggregation while maintaining biological activity. Recent molecular dynamics simulations show the polyethylene glycol 3 spacer reduces steric hindrance by 40% compared to direct iodoacetamide-N-hydroxysuccinimide conjugation. This optimization enables efficient labeling of sterically constrained epitopes, such as antibody complementarity-determining regions.

The synthetic pathway employs a three-step process:

  • Polyethylene glycol core functionalization: Starting with triethylene glycol, successive tosylation and nucleophilic substitution reactions introduce amine handles.
  • Iodoacetamide incorporation: Reaction with iodoacetic acid N-hydroxysuccinimide ester under anhydrous conditions.
  • N-hydroxysuccinimide activation: Carbodiimide-mediated conversion of terminal carboxyl groups to active esters.

XLogP3

-1.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

486.04991 g/mol

Monoisotopic Mass

486.04991 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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